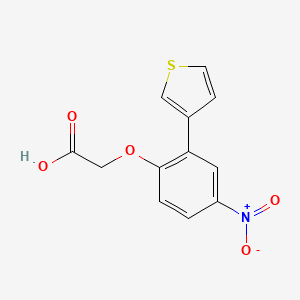

(4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid is an organic compound characterized by the presence of a nitro group, a thiophene ring, and a phenoxyacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid typically involves the following steps:

Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Phenoxyacetic Acid Formation: The phenoxyacetic acid moiety is synthesized separately, often starting from phenol and chloroacetic acid under basic conditions.

Coupling Reaction: The nitrated thiophene and phenoxyacetic acid are then coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and coupling reactions to enhance efficiency and yield.

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, to introduce additional functional groups.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C).

Electrophilic Substitution Reagents: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride).

Esterification Reagents: Alcohols (e.g., methanol, ethanol), sulfuric acid.

Major Products:

Amino Derivatives: From the reduction of the nitro group.

Halogenated Thiophenes: From electrophilic substitution reactions.

Esters: From esterification of the carboxylic acid group.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions due to its unique structural features.

Biology and Medicine:

Pharmaceuticals: Potential precursor for drug development, particularly in designing anti-inflammatory and antimicrobial agents.

Biological Probes: Used in the development of probes for studying biological pathways.

Industry:

Materials Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.

Agriculture: Potential use in the development of agrochemicals.

Wirkmechanismus

The mechanism by which (4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the thiophene ring can enhance binding affinity to certain proteins.

Vergleich Mit ähnlichen Verbindungen

(4-Nitro-2-thiophen-3-yl-phenol): Similar structure but lacks the acetic acid moiety.

(4-Nitro-2-thiophen-3-yl-benzoic acid): Similar but with a benzoic acid instead of phenoxyacetic acid.

Uniqueness: (4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a thiophene ring makes it particularly versatile in various chemical reactions and applications.

This compound’s unique structure and reactivity make it a valuable tool in scientific research and industrial applications, offering numerous possibilities for innovation and development.

Biologische Aktivität

(4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, apoptosis induction, and anti-inflammatory effects.

Chemical Structure

The compound can be described by its structural formula, which includes a nitro group attached to a thiophene moiety linked via a phenoxy group to an acetic acid functional group. This unique structure contributes to its diverse biological activities.

Cytotoxicity and Apoptosis Induction

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study reported the compound's IC50 values against MCF7 (breast cancer) and HEP2 (laryngeal cancer) cells at 9.5 µg/mL and 12 µg/mL, respectively, comparable to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound induces apoptosis involves the downregulation of several key proteins associated with cell survival and proliferation:

- KI-67 : A marker for cell proliferation.

- Survivin : An inhibitor of apoptosis.

- IL-1β and IL-6 : Pro-inflammatory cytokines.

- COX-2 : An enzyme linked to inflammation and cancer progression.

- AKT1 : A protein kinase involved in signaling pathways that prevent apoptosis.

Flow cytometry analysis indicated that treatment with the compound led to significant changes in the cell cycle distribution, promoting apoptotic death in treated cells. The expression levels of Bcl2 (an anti-apoptotic protein) were also significantly reduced, while pro-apoptotic markers like BAX were activated, further supporting the compound's role in inducing apoptosis .

Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound has demonstrated notable anti-inflammatory effects. The compound significantly decreased the levels of inflammatory mediators such as IL-6 and COX-2 in treated cells. This suggests a dual action mechanism where it not only induces apoptosis but also mitigates inflammatory responses associated with tumor progression .

Comparative Biological Activity

The biological activity of this compound can be compared with other compounds in similar classes. For instance, several derivatives of chalcones and thiazoles have been studied for their anticancer properties. The following table summarizes some key findings from comparative studies:

| Compound Type | Target Cells | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| This compound | MCF7 | 9.5 | Apoptosis induction via AKT1 downregulation |

| Chalcone Derivative 5c | HEP2 | 12 | Inhibition of COX-2 and inflammatory cytokines |

| Thiazole Analog | Various | <20 | Antimicrobial and anticancer activity |

Case Studies

A case study involving the use of this compound highlighted its effectiveness in preclinical models. The compound was administered to tumor-bearing mice, resulting in a significant reduction in tumor size and weight compared to control groups. Histological analysis revealed increased apoptotic cells within the tumors treated with the compound, confirming its potential as an anticancer agent .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Inhibitory Activity Against Enzymes

One of the significant applications of (4-Nitro-2-thiophen-3-yl-phenoxy)-acetic acid is its role as an inhibitor of specific enzymes. Research indicates that compounds with similar structures have shown inhibitory effects against enzymes such as SIRT2 and 15-prostaglandin dehydrogenase (15-PGDH).

- SIRT2 Inhibition : Compounds structurally related to this compound have been investigated for their ability to inhibit SIRT2, an enzyme linked to various diseases. The modification of linker and tail groups in related compounds has improved their inhibitory potency, suggesting a promising therapeutic relevance in treating disorders associated with SIRT2 overexpression .

| Compound | Inhibition Rate (%) | Target Enzyme |

|---|---|---|

| ST49 | 50.07 | SIRT2 |

| ST60 | 54.03 | SIRT2 |

Potential in Cancer Therapy

The ability of this compound to modulate enzyme activity positions it as a candidate for further research in cancer therapies. Inhibiting pathways regulated by these enzymes can lead to reduced tumor growth and improved patient outcomes.

Agricultural Applications

Herbicidal Properties

Research has indicated that phenoxyacetic acid derivatives exhibit herbicidal properties, which can be harnessed in agricultural practices. The specific structural features of this compound may enhance its effectiveness as a herbicide by targeting specific plant growth regulators.

| Application | Effectiveness |

|---|---|

| Herbicidal Activity | Moderate to High |

Case Studies

Case Study 1: Inhibition of 15-PGDH

A study explored the effects of various inhibitors on 15-PGDH, an enzyme involved in prostaglandin metabolism. Compounds similar to this compound demonstrated significant inhibition, with some showing IC50 values as low as 6 μM, indicating strong potential for therapeutic use in inflammatory diseases .

Case Study 2: Structural Modifications for Enhanced Activity

A series of analogs derived from phenoxyacetic acids were synthesized and tested for their biological activities. The modifications led to compounds with enhanced inhibitory properties against target enzymes, showcasing the importance of structural optimization in drug design .

Eigenschaften

IUPAC Name |

2-(4-nitro-2-thiophen-3-ylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5S/c14-12(15)6-18-11-2-1-9(13(16)17)5-10(11)8-3-4-19-7-8/h1-5,7H,6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHSVAYVECGZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=CSC=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.